molecular formula C21H21NO5 B023707 (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone CAS No. 113806-36-3

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone

Cat. No.: B023707
CAS No.: 113806-36-3
M. Wt: 367.4 g/mol
InChI Key: PZJIKKSTYYIFPV-CTNGQTDRSA-N
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Description

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and applications. Oxazolidinones are a class of compounds known for their diverse biological activities, including antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation using benzoyl chloride in the presence of a base such as pyridine.

    Ethoxylcarbonylmethyl Group Addition: This step involves the esterification of the oxazolidinone with ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the oxazolidinone ring can yield amino alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino alcohols.

    Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.

    Biology: Investigated for its potential antibacterial properties, particularly against Gram-positive bacteria.

    Medicine: Explored as a lead compound for developing new antibiotics.

    Industry: Utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S subunit of the ribosome, preventing the formation of the initiation complex for protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with potent antibacterial activity.

    Tedizolid: A newer oxazolidinone with enhanced activity and reduced side effects.

Uniqueness

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone is unique due to its specific stereochemistry, which can influence its biological activity and selectivity. Its ethoxylcarbonylmethyl group also provides distinct chemical properties compared to other oxazolidinones.

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Properties

IUPAC Name

ethyl 2-[(2R,4S)-3-benzoyl-4-methyl-5-oxo-2-phenyl-1,3-oxazolidin-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-3-26-17(23)14-21(2)20(25)27-19(16-12-8-5-9-13-16)22(21)18(24)15-10-6-4-7-11-15/h4-13,19H,3,14H2,1-2H3/t19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJIKKSTYYIFPV-CTNGQTDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@]1(C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474937
Record name (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113806-36-3
Record name (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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